molecular formula C13H11N3O2S2 B12212945 ({11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetic acid

({11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetic acid

Cat. No.: B12212945
M. Wt: 305.4 g/mol
InChI Key: SSCMZXXBOJXAIY-UHFFFAOYSA-N
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Description

({11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7400{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.

    Introduction of the sulfanyl group: This is achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

({11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the structure or remove certain functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, ({11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways and interactions due to its unique structure.

Medicine

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ({11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
  • 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol

Uniqueness

({11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetic acid is unique due to its specific tricyclic structure and the presence of both sulfanyl and acetic acid functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]acetic acid

InChI

InChI=1S/C13H11N3O2S2/c1-6-3-7(2)16-12-9(6)10-11(20-12)13(15-5-14-10)19-4-8(17)18/h3,5H,4H2,1-2H3,(H,17,18)

InChI Key

SSCMZXXBOJXAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC(=O)O)C

Origin of Product

United States

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